molecular formula C16H17N3O3S B2712708 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2097891-60-4

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2712708
CAS No.: 2097891-60-4
M. Wt: 331.39
InChI Key: FWYUWIMYFGLEIS-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring a benzo[b]thiophene moiety, a hydroxyethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Halides, amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Ethers, thioethers

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1H-pyrazole-4-carboxamide
  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxamide
  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1H-pyrazole-4-carboxamide

Uniqueness

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of the methoxy and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. These substituents can modulate the compound’s electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-19-8-11(16(18-19)22-2)15(21)17-7-13(20)12-9-23-14-6-4-3-5-10(12)14/h3-6,8-9,13,20H,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYUWIMYFGLEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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